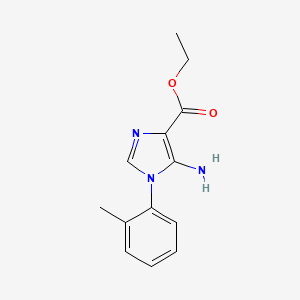

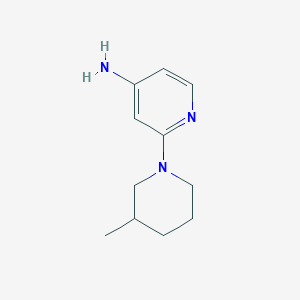

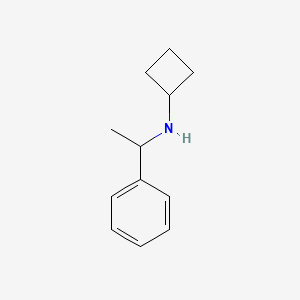

![molecular formula C11H17N3O B1427994 2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine CAS No. 1249316-39-9](/img/structure/B1427994.png)

2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine

Overview

Description

“2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine” is an organic compound with the molecular formula C11H17N3O . It has a molecular weight of 207.28 g/mol . It is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine” is 1S/C11H17N3O/c1-14-6-3-10(4-7-14)15-11-8-9(12)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H2,12,13) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

“2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine” is a powder with a molecular weight of 207.28 g/mol . It is typically stored at 4°C .Scientific Research Applications

Analysis of Heterocyclic Aromatic Amines (HAAs) in Biological Matrices

Research on heterocyclic aromatic amines (HAAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), emphasizes their carcinogenic potential in rodents due to DNA binding after metabolic activation. Extensive studies have focused on analyzing PhIP and its metabolites in food, biological samples, and their role in carcinogenesis. The consensus is that liquid chromatography coupled with mass spectrometry represents the optimal method for the sensitive and selective analysis of PhIP and its metabolites, highlighting the critical need for precise detection techniques in studying the biological effects of HAAs (Teunissen et al., 2010).

Role of Biogenic Amines in Food Safety and Toxicity

Biogenic amines, including histamine and cadaverine, are significant in determining fish safety and quality. Their formation and interaction with nitrosamines during food processing raise concerns about food toxicity and spoilage. Research underscores the importance of controlling biogenic amine levels to ensure food safety, highlighting the necessity for innovative approaches to mitigate their adverse effects on human health (Bulushi et al., 2009).

Hazardous Compound Degradation by Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been identified as effective means for degrading nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides. These processes offer promising solutions for mineralizing resistant compounds, thus enhancing the effectiveness of water treatment schemes. The review emphasizes the potential of AOPs in tackling the global concern of nitrogen-containing compound contamination in water, advocating for the development of technologies focused on comprehensive degradation mechanisms (Bhat & Gogate, 2021).

Utilization in Medicinal Chemistry

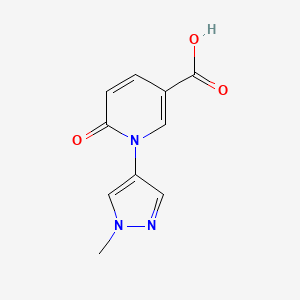

The structural feature of 1,3,4-oxadiazole rings, which can be related to the chemical structure of 2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine, has been explored for its binding efficiency with various enzymes and receptors due to its pyridine-like nitrogen atom. This characteristic enables the derivatives to exhibit a wide range of bioactivities, making them a focal point for medicinal chemistry research. The development of 1,3,4-oxadiazole-based compounds has shown significant therapeutic potential across a spectrum of diseases, highlighting the value of this structural feature in drug discovery (Verma et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)oxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14-6-3-10(4-7-14)15-11-8-9(12)2-5-13-11/h2,5,8,10H,3-4,6-7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAFLGODJMSZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)

![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)

![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)